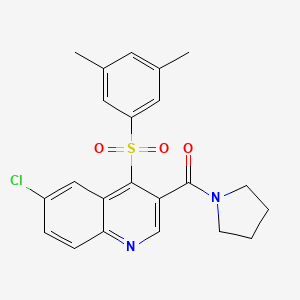

6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

描述

This compound is a quinoline derivative with three key substituents:

- 4-(3,5-Dimethylbenzenesulfonyl): A bulky, electron-rich sulfonyl group that may influence steric hindrance and π-π stacking.

- 3-(Pyrrolidine-1-Carbonyl): A carbamate-like moiety that introduces hydrogen-bonding capability and modulates solubility.

Molecular Formula: C₂₂H₂₃ClN₂O₃S

Molecular Weight: 430.95 g/mol (calculated based on analogous structures in ).

属性

IUPAC Name |

[6-chloro-4-(3,5-dimethylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3S/c1-14-9-15(2)11-17(10-14)29(27,28)21-18-12-16(23)5-6-20(18)24-13-19(21)22(26)25-7-3-4-8-25/h5-6,9-13H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSUAUWBEBNQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. Common synthetic routes may include:

Nitration and Reduction: Starting from a quinoline derivative, nitration followed by reduction can introduce amino groups.

Chlorination: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

Amidation: The pyrrolidine-1-carbonyl group can be introduced through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yields and purity.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or alcohols.

科学研究应用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with receptors to modulate their activity.

Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Data Table of Key Quinoline Derivatives

*Calculated due to lack of explicit data in evidence.

Key Comparative Findings

Substituent Position and Electronic Effects

- Sulfonyl Group Variations: The target compound’s 3,5-dimethylbenzenesulfonyl group (C₈H₉SO₂) is more lipophilic than the 4-methoxybenzenesulfonyl group (C₇H₇O₃S) in ’s second compound due to methyl vs. methoxy substituents.

Heterocyclic Moieties

- Pyrrolidine-1-Carbonyl (target) vs. Piperidin/Piperazine Derivatives :

- The target’s pyrrolidine carbonyl group is structurally rigid compared to the flexible piperazine in ’s first compound. This rigidity may limit binding to deep hydrophobic pockets in biological targets.

- Piperidin/pyrrolidin amine groups () increase basicity (pKa ~10–11) compared to the carbamate-like carbonyl in the target (pKa ~neutral).

Steric and Solubility Considerations

- In contrast, the 2-methylpiperidin group in ’s second compound offers less bulk but similar metabolic resistance.

- The acetamino group in ’s compound improves aqueous solubility via hydrogen bonding, whereas the target’s methyl groups prioritize membrane permeability.

Implications for Research and Development

- The target compound’s balance of lipophilicity (methyl groups) and polarity (sulfonyl/carbonyl) makes it a candidate for CNS-targeted therapies , where blood-brain barrier penetration is critical.

- Substitution at position 3 (sulfonyl vs. carbonyl) significantly alters electronic profiles, as seen in and , suggesting tailored modifications for specific target interactions.

生物活性

6-Chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, particularly focusing on its antileishmanial properties and other relevant pharmacological effects.

Synthesis

The compound is synthesized through a series of chemical reactions involving quinoline derivatives and sulfonyl chlorides. The synthetic pathway typically includes:

- Formation of the quinoline core - utilizing traditional methods for quinoline synthesis.

- Sulfonylation - introducing the sulfonyl group from 3,5-dimethylbenzenesulfonyl chloride.

- Pyrrolidine incorporation - attaching the pyrrolidine-1-carbonyl moiety through amide bond formation.

Antileishmanial Activity

Recent studies have highlighted the compound's efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro assays demonstrated that compounds with similar structures exhibited IC50 values ranging from 2.09 to 8.89 μM against intracellular amastigotes, indicating significant antileishmanial activity compared to the standard drug miltefosine (IC50 9.25 ± 0.17 μM) .

Table 1: Comparison of IC50 Values for Antileishmanial Activity

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| This compound | TBD | TBD |

| Miltefosine | 9.25 ± 0.17 | N/A |

| Compound 33 | 2.09 | High |

| Compound 46 | 8.89 | Moderate |

Note: TBD indicates values that require further experimental validation.

Cytotoxicity Assessment

Cytotoxicity studies are essential to evaluate the safety profile of novel compounds. The aforementioned studies indicated that while the target compound showed promising antileishmanial activity, it also exhibited lower cytotoxicity compared to miltefosine, suggesting a favorable therapeutic window .

Pharmacokinetics

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:

- Absorption : Preliminary data suggest adequate oral bioavailability.

- Distribution : The compound demonstrated good tissue penetration in animal models.

- Metabolism : Metabolic pathways are currently under investigation to identify active metabolites.

- Excretion : Excretion profiles indicate renal clearance as a primary route.

Case Studies

In vivo studies on golden hamsters infected with Leishmania donovani revealed that administration of the lead compounds resulted in significant reductions in parasite load:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。